molecular formula C45H60ClN3O10 B11830832 (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride

Cat. No.: B11830832
M. Wt: 838.4 g/mol
InChI Key: QBKOBGOQDYZADQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride is a complex organic molecule It is characterized by its intricate structure, which includes multiple ethoxy groups, indolium moieties, and a penta-2,4-dienylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride involves multiple steps. The starting materials typically include 2,5-dioxopyrrolidin-1-yl and various ethoxy-substituted intermediates. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the indolium moieties, leading to changes in the compound’s properties.

    Substitution: The ethoxy groups can be substituted with other functional groups, altering the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indolium derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a fluorescent probe. The indolium moieties can exhibit fluorescence, making the compound useful for imaging and diagnostic applications.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.

Industry

In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indolium moieties can bind to enzymes and receptors, modulating their activity. The ethoxy groups and penta-2,4-dienylidene linkage contribute to the compound’s overall reactivity and stability, influencing its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate
  • (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate; bromide

Uniqueness

The uniqueness of (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride lies in its specific combination of functional groups and structural features. The presence of multiple ethoxy groups, indolium moieties, and the penta-2,4-dienylidene linkage gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C45H60ClN3O10

Molecular Weight

838.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride

InChI

InChI=1S/C45H60N3O10.ClH/c1-44(2)35-13-9-11-15-37(35)46(22-25-54-30-29-53-24-21-43(51)58-48-41(49)19-20-42(48)50)39(44)17-7-6-8-18-40-45(3,4)36-14-10-12-16-38(36)47(40)23-26-55-31-32-57-34-33-56-28-27-52-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1

InChI Key

QBKOBGOQDYZADQ-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.